molecular formula C9H20IN3 B1213283 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide CAS No. 22572-40-3

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide

Cat. No. B1213283
CAS RN: 22572-40-3
M. Wt: 297.18 g/mol
InChI Key: AGSKWMRPXWHSPF-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide involves the reaction of relevant precursors under controlled conditions to produce the carbodiimide as a key intermediate for further reactions. A specific method details the convenient synthesis of this compound with applications in chemical modifications of proteins and peptides, indicating its role in selective modification of residues including carboxylic acid side chains partially buried on surfaces or active sites of enzymes (Timkovich, 1977).

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is critical for its functionality in bioconjugation reactions. Its structure facilitates the activation of carboxyl groups, allowing for the formation of stable amide bonds with amino groups. The achiral nature of both the carbodiimide and its urea derivative, highlighted in circular dichroism studies, emphasizes its structural significance in bioconjugation processes (Kubilius et al., 2018).

Chemical Reactions and Properties

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide participates in various chemical reactions, primarily facilitating the formation of peptide bonds. It acts by activating carboxyl groups for nucleophilic attack by amines, forming stable amide bonds crucial in bioconjugation and peptide synthesis. Its ability to cross-link antibodies on amine-functionalized platforms for immunodiagnostic applications demonstrates its versatility in chemical reactions (Vashist, 2012).

Physical Properties Analysis

The physical properties of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide, such as its water solubility, contribute significantly to its wide usage in bioconjugation reactions. Its solubility enables its application in aqueous solutions, facilitating the study of evolving secondary structural changes in biomolecules through techniques like circular dichroism (Kubilius et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide, including its reactivity with carboxyl and amino groups, underscore its utility in bioconjugation. Its role in the cross-linking of biomolecules, facilitating the synthesis of complex structures, and its compatibility with various buffers and conditions in biological systems illustrate its versatile chemical properties (Cammarata et al., 2015).

Scientific Research Applications

Application 1: Fabrication of Hydrogels

  • Summary of the Application : EDC is used in the fabrication of collagen-based hydrogels. These hydrogels have been widely used as biomaterials due to their excellent biological properties .
  • Methods of Application : EDC is used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol . The concentration of the SCol system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1) .
  • Results or Outcomes : The elastic modulus (G’) of SCol hydrogels was improved to 310 Pa, which was higher than that of the collagen hydrogel (20 Pa) . The study provides a novel strategy for improving the mechanical properties of hydrogels by increasing collagen concentration .

Application 2: Immunodiagnostic Applications

  • Summary of the Application : EDC is used for crosslinking antibodies on amine-functionalized platforms for immunodiagnostic applications .
  • Methods of Application : EDC alone, and in combination with N-hydroxysuccinimide (NHS) were employed for crosslinking anti-human fetuin A (HFA) antibodies on 3-aminopropyltriethoxysilane (APTES)-functionalized surface plasmon resonance (SPR) gold chip and 96-well microtiter plate .
  • Results or Outcomes : The SPR immunoassay and sandwich enzyme linked immunosorbent immunoassay (ELISA) for HFA demonstrated that EDC crosslinks anti-HFA antibodies to APTES-functionalized bioanalytical platforms more efficiently than EDC/NHS and EDC/sulfoNHS at a normal pH of 7.4 .

Application 3: Peptide Synthesis

  • Summary of the Application : EDC is commonly used in peptide synthesis. It forms amide bonds, which are crucial in the formation of peptides .
  • Methods of Application : EDC activates the carboxyl group of one amino acid, making it susceptible to attack by the amino group of another amino acid, thus forming an amide bond .
  • Results or Outcomes : The result is a peptide bond between two amino acids. The byproduct of this reaction, a urea derivative, can be easily removed, making EDC a popular choice for peptide synthesis .

Application 4: Immunoconjugates Preparation

  • Summary of the Application : EDC is used in the preparation of immunoconjugates, which are antibodies linked to a non-protein molecule, often used in immunodiagnostic tests .
  • Methods of Application : EDC is used to couple the carboxyl group of the non-protein molecule to the amino group of the antibody, forming an amide bond .
  • Results or Outcomes : The result is an immunoconjugate that can be used in various diagnostic tests. The non-protein molecule can be a fluorescent dye, an enzyme, or a radioactive isotope .

Application 5: Activation of Phosphate Groups

  • Summary of the Application : EDC can be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
  • Methods of Application : The phosphate group of a molecule is activated by EDC, which then reacts with an alcohol group to form a phosphomonoester or phosphodiester .
  • Results or Outcomes : The result is a molecule with a phosphomonoester or phosphodiester bond. This method is often used in the synthesis of nucleic acids and other biomolecules .

Application 6: Immobilization of Large Biomolecules

  • Summary of the Application : EDC is often used in combination with N-hydroxysuccinimide (NHS) for the immobilization of large biomolecules .
  • Methods of Application : EDC activates the carboxyl group of the biomolecule, which then reacts with the amino group of the surface to which it is being immobilized .
  • Results or Outcomes : The result is a covalently attached biomolecule on a surface. This method is often used in the preparation of biosensors and biochips .

Safety And Hazards

EDC is classified as Acute Tox. 4 for oral, dermal, and inhalation routes. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause skin and eye irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .

Future Directions

EDC has been used in diverse applications such as forming amide bonds in peptide synthesis, attaching haptens to carrier proteins to form immunogens, labeling nucleic acids through 5’ phosphate groups, and creating amine-reactive NHS-esters of biomolecules . It is often used in combination with N-hydroxysuccinimide (NHS) for the immobilization of large biomolecules . Future research may continue to explore these and other potential applications of EDC.

properties

InChI

InChI=1S/C9H20N3.HI/c1-5-10-9-11-7-6-8-12(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSKWMRPXWHSPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NCCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945227
Record name 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide
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Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide

CAS RN

22572-40-3
Record name 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide
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Record name 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide
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Record name 22572-40-3
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Record name 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide
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Record name [3-[(ethylimidocarbonyl)amino]propyl]trimethylammonium iodide
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Record name 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE METHIODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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